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Compound of Interest

Compound Name: 2-Methyloctanal

Cat. No.: B1594714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Methyloctanal (C₉H₁₈O), a branched-chain aldehyde. While experimental spectra for this

specific compound are not readily available in public databases, this document presents

predicted data based on the well-established principles of NMR, IR, and Mass Spectrometry for

aliphatic aldehydes. The information herein is intended to serve as a valuable reference for the

identification and characterization of 2-Methyloctanal and structurally related compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Methyloctanal. These predictions are derived

from typical values for similar aliphatic aldehydes and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data for 2-Methyloctanal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1594714?utm_src=pdf-interest
https://www.benchchem.com/product/b1594714?utm_src=pdf-body
https://www.benchchem.com/product/b1594714?utm_src=pdf-body
https://www.benchchem.com/product/b1594714?utm_src=pdf-body
https://www.benchchem.com/product/b1594714?utm_src=pdf-body
https://www.benchchem.com/product/b1594714?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 (CHO) 9.6 - 9.8 Doublet ~2-3

H-2 2.2 - 2.4 Multiplet -

CH₃ (at C2) 1.0 - 1.2 Doublet ~7

CH₂ (alkyl chain) 1.2 - 1.6 Multiplet -

CH₃ (terminal) 0.8 - 1.0 Triplet ~7

Table 2: Predicted ¹³C NMR Data for 2-Methyloctanal

Carbon Chemical Shift (δ, ppm)

C-1 (CHO) 200 - 205

C-2 45 - 55

CH₃ (at C2) 10 - 20

Alkyl Chain Carbons 20 - 40

Terminal CH₃ ~14

Table 3: Predicted Infrared (IR) Absorption Data for 2-Methyloctanal

Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Aldehyde) 1720 - 1740 Strong

C-H (Aldehyde) ~2720 and ~2820 Medium, Sharp

C-H (Alkyl) 2850 - 2960 Strong

CH₂ Bend ~1465 Medium

CH₃ Bend ~1375 Medium

Table 4: Predicted Major Mass Spectrometry (MS) Fragments for 2-Methyloctanal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1594714?utm_src=pdf-body
https://www.benchchem.com/product/b1594714?utm_src=pdf-body
https://www.benchchem.com/product/b1594714?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Proposed Fragment Fragmentation Pathway

142 [C₉H₁₈O]⁺ Molecular Ion (M⁺)

113 [M - CHO]⁺ Loss of the formyl radical

85 [M - C₄H₉]⁺ Cleavage of the alkyl chain

71 [C₅H₁₁]⁺ Cleavage of the alkyl chain

57 [C₄H₉]⁺
McLafferty rearrangement

product

43 [C₃H₇]⁺ Alpha-cleavage

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon standardized

experimental procedures. The following are generalized protocols for obtaining NMR, IR, and

MS data for a liquid sample like 2-Methyloctanal.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 2-Methyloctanal (5-25 mg) is prepared in a deuterated

solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

¹H NMR Acquisition: The spectrum is acquired on a 300-500 MHz NMR spectrometer. Key

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: The spectrum is acquired on the same instrument, typically with proton

decoupling. A larger number of scans (e.g., 1024 or more) is usually required due to the low

natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used to ensure quantitative

data.

2.2. Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat

liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin

film.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is

then scanned, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented

in terms of transmittance or absorbance.

2.3. Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced directly via a heated probe or, more

commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment

ions and a molecular ion peak.

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight) and detected to generate the mass spectrum.

Visualization of the Spectroscopic Analysis
Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Methyloctanal.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics

of 2-Methyloctanal. Researchers can use this information to aid in the identification and

structural elucidation of this and related molecules.

To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic
Data of 2-Methyloctanal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594714#spectroscopic-data-of-2-methyloctanal-
nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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